N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring and a prop-2-enamide moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Coupling with the Phenyl Ring: The phenyl ring is coupled to the piperidine ring through a Friedel-Crafts acylation reaction.
Formation of the Prop-2-enamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide moiety, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Alcohol derivatives of the prop-2-enamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can improve its ability to cross cell membranes and interact with intracellular targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for the design of new active ingredients with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The piperidine ring can interact with various biological pathways, potentially modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]acetamide
- N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]butanamide
- N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]methanamide
Uniqueness
Compared to similar compounds, N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide is unique due to the presence of the prop-2-enamide moiety, which can participate in additional chemical reactions, such as polymerization. This feature can be exploited in the design of new materials with specific properties.
Properties
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c1-2-14(21)19-12-6-8-20(9-7-12)13-5-3-4-11(10-13)15(16,17)18/h2-5,10,12H,1,6-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXRFVRNXDOCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.